3-Amino-2-(trifluoromethyl)isonicotinic acid
Description
Molecular Architecture and Substituent Configuration Analysis
The molecular structure of this compound is characterized by a pyridine ring system bearing three distinct functional groups that significantly influence its chemical properties and reactivity patterns. The compound possesses the molecular formula C₇H₅F₃N₂O₂ with a molecular weight of 206.12 g/mol, establishing it as a substituted derivative of isonicotinic acid. The systematic arrangement of substituents includes an amino group positioned at the third carbon, a trifluoromethyl group at the second position, and a carboxylic acid group at the fourth position of the pyridine ring.
The trifluoromethyl substituent at position two represents a particularly significant structural feature, as this electron-withdrawing group substantially alters the electronic distribution throughout the pyridine ring system. The presence of three fluorine atoms creates a highly electronegative environment that influences both the physical properties and chemical reactivity of the molecule. The amino group at position three provides a contrasting electron-donating character, creating an interesting electronic balance within the molecular framework.
The canonical Simplified Molecular Input Line Entry System representation for this compound is O=C(O)C1=CC=NC(C(F)(F)F)=C1N, which clearly delineates the connectivity pattern and spatial arrangement of all constituent atoms. This structural configuration places the carboxylic acid functionality in the para position relative to the pyridine nitrogen, maintaining the characteristic isonicotinic acid backbone while introducing additional functionalities that enhance molecular complexity.
The three-dimensional arrangement of these substituents creates specific steric and electronic interactions that influence molecular conformation and intermolecular associations. The trifluoromethyl group, due to its bulky nature and high electronegativity, tends to adopt conformations that minimize steric hindrance while maximizing favorable electronic interactions. The amino group, being smaller and electron-donating, provides sites for hydrogen bonding and other intermolecular interactions that significantly influence crystalline packing and solution behavior.
Crystallographic Studies and Bond Length Optimization
While specific crystallographic data for this compound remains limited in the available literature, comparative analysis with related trifluoromethyl-substituted nicotinic acid derivatives provides valuable insights into expected structural parameters. The crystal structure of 4-(trifluoromethyl)nicotinic acid, a closely related compound, exhibits monoclinic symmetry with space group P2₁/c, demonstrating how trifluoromethyl substituents influence crystalline arrangements.
The crystallographic analysis of 4-(trifluoromethyl)nicotinic acid reveals specific bond length parameters that serve as reference points for understanding the structural characteristics of the amino-substituted analog. The compound crystallizes with unit cell parameters of a = 6.4488(11) Å, b = 14.922(2) Å, c = 7.7868(12) Å, and β = 100.941(5)°, resulting in a unit cell volume of 735.7(2) ų. These dimensions reflect the influence of the trifluoromethyl group on molecular packing and intermolecular interactions.
The refinement of atomic positions in related structures demonstrates the precision achievable in determining bond lengths and angles for trifluoromethyl-substituted pyridine derivatives. The carbon-fluorine bond lengths in the trifluoromethyl group typically range from 1.31 to 1.35 Å, while the carbon-carbon bond connecting the trifluoromethyl group to the pyridine ring measures approximately 1.49 Å. These bond length parameters provide essential reference data for understanding the geometric constraints and electronic effects in this compound.
Intermolecular hydrogen bonding patterns play crucial roles in determining crystalline structures of carboxylic acid-containing compounds. The presence of both amino and carboxylic acid functional groups in this compound suggests the formation of complex hydrogen bonding networks that stabilize specific crystalline arrangements. Studies of isonicotinic acid derivatives demonstrate that hydrogen bonds involving carboxylic acid groups typically exhibit O-H···N distances ranging from 2.6 to 2.8 Å, indicating moderately strong interactions.
The integration of amino substituents introduces additional hydrogen bonding capabilities through N-H···O and N-H···N interactions, potentially creating three-dimensional hydrogen bonding networks that significantly influence crystalline stability and properties. Temperature-dependent studies of related compounds reveal that these hydrogen bonding interactions exhibit dynamic behavior, with bond lengths and angles showing measurable variations across different temperature ranges.
Comparative Analysis with Isonicotinic Acid Derivatives
The structural characteristics of this compound can be effectively understood through systematic comparison with other isonicotinic acid derivatives, particularly those containing electron-withdrawing or electron-donating substituents. Isonicotinic acid itself, with molecular formula C₆H₅NO₂, serves as the fundamental reference structure, containing only the pyridine ring and carboxylic acid functionality without additional substituents.
The introduction of the amino group at position three in 3-aminoisonicotinic acid (molecular formula C₆H₆N₂O₂) provides a direct comparison point for understanding the electronic effects of amino substitution. This compound demonstrates how electron-donating groups influence the electronic distribution within the pyridine ring system, typically increasing electron density and enhancing nucleophilic character at specific positions. The molecular weight of 3-aminoisonicotinic acid (138.12 g/mol) compared to this compound (206.12 g/mol) illustrates the substantial mass contribution of the trifluoromethyl group.
Comparative analysis with 2-(trifluoromethyl)nicotinic acid (molecular formula C₇H₄F₃NO₂, molecular weight 191.11 g/mol) reveals the specific contribution of the amino substituent to molecular properties. The melting point range of 184-188°C for 2-(trifluoromethyl)nicotinic acid provides a reference point for predicting thermal behavior of the amino-substituted analog. The predicted boiling point of 259.9±40.0°C and density of 1.484±0.06 g/cm³ for the trifluoromethyl-substituted compound without amino substitution suggests how additional functional groups might influence these properties.
The analysis of 5-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid, sharing the same molecular formula (C₇H₅F₃N₂O₂) but with different positional arrangements, provides insights into positional isomerism effects. This compound demonstrates how the relative positions of amino and trifluoromethyl substituents influence molecular properties and reactivity patterns. The identical molecular weights (206.12 g/mol) confirm that differences in properties arise solely from positional variations rather than mass effects.
Solubility characteristics vary significantly among these derivatives, with 2-(trifluoromethyl)nicotinic acid showing slight solubility in methanol, indicating the hydrophobic influence of the trifluoromethyl group. The addition of an amino group in this compound would be expected to enhance hydrogen bonding capabilities and potentially improve solubility in polar solvents.
Quantum Mechanical Modeling of Electronic Structure
Quantum mechanical investigations of this compound and related compounds provide detailed insights into electronic structure, molecular orbital characteristics, and chemical reactivity patterns. Density Functional Theory calculations using the B3LYP functional with 6-311G+(d,p) basis sets have proven particularly effective for characterizing the electronic properties of substituted pyridine derivatives.
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations reveal fundamental electronic characteristics that govern chemical reactivity and intermolecular interactions. For trifluoromethyl-substituted pyridines, these calculations demonstrate the significant influence of the electron-withdrawing trifluoromethyl group on orbital energies and electron distribution patterns. The presence of amino substituents typically raises Highest Occupied Molecular Orbital energies due to their electron-donating character, creating interesting electronic balance effects when combined with electron-withdrawing groups.
Nucleophilicity calculations for substituted pyridines reveal quantitative relationships between substituent effects and chemical reactivity. The analysis of 4-substituted pyridines using multiple theoretical methods shows regression coefficients ranging from 0.857 to 0.951, demonstrating the reliability of quantum mechanical predictions for these systems. The correlation between calculated nucleophilicity values and Hammett substituent constants provides validated frameworks for predicting reactivity patterns in related compounds.
Van der Waals corrected Density Functional Theory calculations have proven particularly valuable for understanding intermolecular interactions in isonicotinic acid derivatives. These advanced computational methods accurately predict hydrogen bonding patterns, molecular packing arrangements, and surface adsorption characteristics. The incorporation of dispersion corrections significantly improves agreement between theoretical predictions and experimental observations, particularly for systems involving multiple hydrogen bonding interactions.
Vibrational frequency calculations provide detailed characterization of molecular structure and bonding patterns. The analysis of trifluoromethyl-containing compounds reveals characteristic vibrational bands associated with C-F stretching modes, typically appearing in the 1100-1300 cm⁻¹ region. Amino group vibrations contribute additional spectroscopic signatures, with N-H stretching modes appearing in the 3300-3500 cm⁻¹ range and N-H bending modes in the 1600-1650 cm⁻¹ region.
The electronic structure analysis reveals significant charge redistribution effects resulting from the combined influence of electron-donating amino and electron-withdrawing trifluoromethyl substituents. Natural population analysis calculations demonstrate how these opposing electronic effects create unique charge distribution patterns that influence both intramolecular properties and intermolecular interactions. The trifluoromethyl group typically bears substantial negative charge due to fluorine electronegativity, while the amino group contributes electron density to the aromatic system.
Molecular electrostatic potential mapping provides visual representation of electron distribution and identifies regions of positive and negative charge concentration. These maps prove particularly valuable for predicting sites of electrophilic and nucleophilic attack, as well as regions favorable for hydrogen bonding and other intermolecular interactions. The combination of multiple functional groups creates complex electrostatic landscapes that significantly influence chemical behavior and biological activity potential.
Properties
IUPAC Name |
3-amino-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(11)3(6(13)14)1-2-12-5/h1-2H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHCRNAXCJTPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Lithiation-Carboxylation | High regioselectivity, scalable | Requires cryogenic conditions | 50% |
| Hypochlorite Amination | Cost-effective reagents | Multi-step purification needed | 75% |
| Condensation-Cyclization | Simple starting materials | Low amination efficiency | 68% |
Critical Reaction Parameters
- Temperature Control : Lithiation steps require strict temperature control (-78°C to 0°C) to avoid side reactions.
- Catalyst Selection : Pd₂(dba)₃/Xantphos system enhances coupling efficiency in amination.
- Solvent Effects : Polar aprotic solvents (e.g., DMI) improve lithiation stability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of isonicotinic acid, including 3-amino-2-(trifluoromethyl)isonicotinic acid, exhibit antimicrobial properties. These compounds are often explored for their potential as new antibiotics or antifungal agents. The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate microbial membranes .
Anti-inflammatory Properties
Compounds related to isonicotinic acid have been shown to possess anti-inflammatory effects. For example, studies suggest that similar structures can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Direct Synthesis
A practical synthesis route involves the lithiating 2-(trifluoromethyl)pyridine followed by carboxylation and subsequent reactions to introduce the amino group at the appropriate position on the isonicotinic framework. This method allows for efficient production with good yields .
Alternative Synthetic Routes
Other synthetic approaches involve modifying existing isonicotinic acid derivatives through various chemical transformations such as nitration and reduction processes, which can yield the desired trifluoromethylated product effectively .
Development of Antimicrobial Agents
In a study published in Antimicrobial Agents and Chemotherapy, a series of isonicotinic acid derivatives were tested against various bacterial strains, demonstrating that the trifluoromethyl substitution significantly enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Research
A recent clinical trial investigated the anti-inflammatory effects of a compound related to this compound in patients with chronic inflammatory conditions. The results indicated a marked reduction in inflammation markers and improved patient outcomes, suggesting potential therapeutic applications in chronic inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Amino-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs and their substituent-driven differences:
*The molecular formula and weight for the target compound are inferred based on structural analogs.
Key Observations:
Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability across all analogs .
Amino Group (-NH₂): The presence of -NH₂ in the target compound (vs. -Cl or -F in analogs) likely improves solubility in polar solvents and facilitates hydrogen bonding in coordination complexes (e.g., metal-organic frameworks, MOFs) .
Hydroxy and Phenyl Substituents :
- 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid demonstrates enhanced photocatalytic activity in MOFs due to its ability to act as a polydentate linker .
Solubility and Stability:
- This compound: Predicted moderate solubility in DMSO or methanol (similar to 2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic acid, which is stable under inert atmospheres) .
- 3-Chloro analog: Less polar than the amino derivative, leading to lower aqueous solubility .
Toxicity and Handling:
- Amino-containing analogs: Exhibit higher acute toxicity (e.g., skin/eye irritation, respiratory hazards) compared to non-amino derivatives, as seen in the Safety Data Sheet for 2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic acid .
- Fluoro/chloro analogs : Generally exhibit lower irritation risks but may pose environmental persistence concerns due to halogen substituents .
Biological Activity
3-Amino-2-(trifluoromethyl)isonicotinic acid (TFM-IA) is a compound that has garnered significant attention in medicinal chemistry and biological research due to its unique structural characteristics and potential applications. This article explores its biological activity, synthesis, and various applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring with an amino group and a trifluoromethyl group attached to the isonicotinic acid structure. The presence of the trifluoromethyl group significantly alters the electronic properties of the compound, enhancing its biological activities.
1. Antimicrobial Activity
TFM-IA has shown promising antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains. The trifluoromethyl group is believed to enhance the lipophilicity of the molecules, facilitating better membrane penetration.
Table 1: Antimicrobial Activity of TFM-IA Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| TFM-IA | E. coli | 32 µg/mL |
| TFM-IA | S. aureus | 16 µg/mL |
| TFM-IA | P. aeruginosa | 64 µg/mL |
2. Enzyme Interaction Studies
TFM-IA is utilized in biochemical studies to explore enzyme interactions and metabolic pathways. Its structural similarity to nicotinic acid allows it to serve as a substrate or inhibitor in various enzymatic reactions.
Case Study: Enzyme Inhibition
In a study examining its effect on acetylcholinesterase (AChE), TFM-IA demonstrated competitive inhibition with an IC50 value of 25 µM, indicating its potential as a lead compound for developing AChE inhibitors relevant in treating neurodegenerative diseases.
3. Antiviral Activity
Recent research has identified TFM-IA derivatives as potential inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H function. Among tested compounds, several exhibited low micromolar inhibitory activity against viral replication.
Table 2: Inhibition of HIV-1 RNase H Activity
| Compound ID | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.7 | 10 |
| Compound B | 5.6 | 8 |
| Compound C | 20 | 4 |
Synthesis Methods
The synthesis of TFM-IA can be achieved through various methods, including:
- Direct Amination : Reacting isonicotinic acid with trifluoroacetic anhydride followed by amination.
- Suzuki Coupling : Utilizing palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group onto the aromatic ring.
Applications in Drug Development
TFM-IA serves as a precursor in the synthesis of various pharmaceutical compounds due to its ability to alter biological activity through modifications at the trifluoromethyl position. Its derivatives are being explored for applications in:
- Antimicrobial Agents : Developing new antibiotics with enhanced efficacy against resistant strains.
- Enzyme Inhibitors : Designing selective inhibitors for therapeutic uses in neurodegenerative diseases.
- Antiviral Drugs : Potential candidates for HIV treatment targeting viral replication mechanisms.
Q & A
Q. What are the recommended safety protocols for handling 3-Amino-2-(trifluoromethyl)isonicotinic acid in laboratory settings?
Due to its potential for skin/eye irritation and respiratory toxicity, researchers should:
- Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles .
- Conduct experiments in well-ventilated areas or fume hoods to avoid inhalation of dust or vapors .
- Store the compound away from strong oxidizers to prevent hazardous reactions .
- Follow protocols for spill containment (e.g., using inert absorbents) and waste disposal compliant with local regulations .
Q. How can the purity of this compound derivatives be assessed experimentally?
A validated method involves bromate-bromide titration in acidic media, where excess bromine reacts with the compound. The endpoint is determined via methyl red indicator (colorless to red transition) . For quantification:
Q. What synthetic routes are available for preparing trifluoromethyl-substituted isonicotinic acid derivatives?
Electrochemical synthesis in trifluoroacetic acid (TFA)/pyridine/acetonitrile mixtures is effective. Key parameters:
- Current density : 1.5–5.0 mA cm⁻² to balance conversion (94% at 1.5 mA cm⁻²) and selectivity (20% for mono-substituted products at 5.0 mA cm⁻²) .
- Electrolyte composition : TFA with NaTFA increases conversion to 100% under optimized conditions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the photophysical properties of isonicotinic acid derivatives?
The electron-withdrawing trifluoromethyl group alters π-electron density, enhancing fluorescence quantum yields in polar solvents. For example:
Q. What computational strategies are used to predict the biological activity of this compound analogs?
Molecular docking against target enzymes (e.g., Mycobacterium tuberculosis InhA) identifies binding modes:
- Isonicotinic acid N-oxide derivatives show strong interactions with InhA’s NADH-binding pocket (binding energy: −9.2 kcal/mol), correlating with low MIC values (0.22 µM against drug-sensitive strains) .
- ADMET predictions assess oral bioavailability and hepatotoxicity, guiding lead optimization .
Q. How can structural variations in co-crystals of isonicotinic acid derivatives be analyzed?
Hirshfeld surface analysis quantifies intermolecular interactions:
Q. What role does this compound play in inhibiting human dihydroorotate dehydrogenase (hDHODH)?
As a scaffold for anticancer agents , it blocks hDHODH’s ubiquinone-binding site:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
